molecular formula C11H18Cl2N2 B13897348 3-(1-Aminocyclopentyl)aniline;dihydrochloride

3-(1-Aminocyclopentyl)aniline;dihydrochloride

Cat. No.: B13897348
M. Wt: 249.18 g/mol
InChI Key: LEXVZRSTEAILHO-UHFFFAOYSA-N
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Description

3-(1-Aminocyclopentyl)aniline;dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of aniline, where the amino group is attached to a cyclopentyl ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminocyclopentyl)aniline;dihydrochloride typically involves the reaction of cyclopentylamine with aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminocyclopentyl)aniline;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aniline compounds. These products have various applications in chemical synthesis and research .

Scientific Research Applications

3-(1-Aminocyclopentyl)aniline;dihydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclopentyl)aniline;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical and physiological effects, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-Aminocyclopentyl)aniline;dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique cyclopentyl ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

3-(1-aminocyclopentyl)aniline;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11;;/h3-5,8H,1-2,6-7,12-13H2;2*1H

InChI Key

LEXVZRSTEAILHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)N)N.Cl.Cl

Origin of Product

United States

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